molecular formula C15H18N6O3 B2809322 N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-19-8

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2809322
CAS No.: 1396798-19-8
M. Wt: 330.348
InChI Key: DORGGJFHPYPALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the cyclopropyl group: This step may involve the reaction of a suitable cyclopropyl halide with an intermediate compound.

    Attachment of the ethoxyacetamido group: This can be done through an amide coupling reaction using ethoxyacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-(2-methoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide
  • N-cyclopropyl-2-(4-(2-propoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the ethoxyacetamido group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-ethoxyacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-2-24-9-13(22)16-10-5-7-12(8-6-10)21-19-14(18-20-21)15(23)17-11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGGJFHPYPALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.